

BI-11634: A Technical Overview of a Novel Factor Xa Inhibitor

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For Researchers, Scientists, and Drug Development Professionals

Introduction

BI-11634 is a potent and selective direct inhibitor of Factor Xa (FXa), a critical enzyme in the coagulation cascade.[1] Its development represents a significant advancement in anticoagulant therapy, offering a potential alternative to traditional treatments for the prevention and management of thromboembolic disorders. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and key experimental data related to **BI-11634**.

Chemical Structure and Properties

BI-11634 is chemically identified as sodium (R)-(1-(6-chloro-1H-benzo[d]imidazol-2-yl)-2-methoxyethyl)(3-methyl-4-(3-oxomorpholino)benzoyl)amide.[1] Its chemical structure and key identifiers are detailed below.

Table 1: Chemical Identification of BI-11634



Identifier	Value	
IUPAC Name	sodium (R)-(1-(6-chloro-1H-benzo[d]imidazol-2-yl)-2-methoxyethyl)(3-methyl-4-(3-oxomorpholino)benzoyl)amide[1]	
CAS Number	1622159-00-5 (sodium salt)[1]	
Chemical Formula	C22H22CIN4NaO4[1]	
Molecular Weight	464.88 g/mol [1]	
SMILES	CC1=CC(=C(C=C1)N2C(=O)COCC2)C(=O)N INVALID-LINKC3=NC4=CC(=C(CI)C=C4)N3. [Na+]	

A comprehensive summary of the known physicochemical properties of **BI-11634** is presented in Table 2. Further research is required to fully characterize properties such as melting point, boiling point, pKa, and logP.

Table 2: Physicochemical Properties of **BI-11634**

Property	Value	
Appearance	Solid (details not specified)	
Solubility	Information not available	
Melting Point	Data not available	
Boiling Point	Data not available	
рКа	Data not available	
logP	Data not available	
Storage	Dry, dark, and at 0 - 4 °C for short term (days to weeks) or -20 °C for long term (months to years).[2]	

Mechanism of Action and Biological Activity

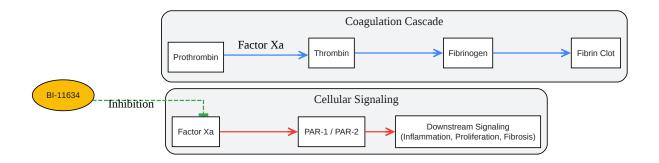


BI-11634 exerts its anticoagulant effect through the direct, competitive, and reversible inhibition of Factor Xa. FXa is a serine protease that plays a pivotal role in the blood coagulation cascade, where it catalyzes the conversion of prothrombin to thrombin. Thrombin, in turn, is responsible for the formation of fibrin clots. By binding to the active site of FXa, **BI-11634** prevents this conversion, thereby inhibiting thrombus formation.

The metabolism of **BI-11634** is primarily mediated by the cytochrome P450 enzyme CYP3A4. [1]

Factor Xa Signaling Pathway in Cardiovascular Disease

Beyond its role in hemostasis, Factor Xa is implicated in cellular signaling pathways that contribute to the pathophysiology of cardiovascular diseases, including thrombosis and atherosclerosis.[3][4] FXa can activate Protease-Activated Receptors (PARs), particularly PAR-1 and PAR-2, on various cell types, including endothelial cells, vascular smooth muscle cells, and inflammatory cells.[3][5] This activation triggers downstream signaling cascades that can lead to inflammation, cellular proliferation, and fibrosis, all of which are key processes in the development and progression of cardiovascular disorders.[3][4][6] By inhibiting FXa, **BI-11634** has the potential to not only prevent thrombosis but also to modulate these pathological cellular responses.



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Factor Xa signaling in coagulation and cellular pathways.



Experimental Protocols Synthesis of BI-11634

A detailed, step-by-step synthesis protocol for **BI-11634** is not publicly available in the reviewed literature. However, based on its chemical structure, a plausible synthetic route would likely involve the coupling of two key intermediates: (R)-1-(6-chloro-1H-benzo[d]imidazol-2-yl)-2-methoxyethanamine and 3-methyl-4-(3-oxomorpholino)benzoic acid. The final step would involve the formation of the amide bond between these two fragments. The synthesis of related benzimidazole derivatives often involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative.

Further research into chemical synthesis patents would be necessary to delineate the precise reagents, reaction conditions, and purification methods employed in the manufacturing of **BI-11634**.

Chromogenic Anti-Xa Assay for Direct FXa Inhibitors

The activity of direct FXa inhibitors like **BI-11634** can be quantified using a chromogenic anti-Xa assay. This assay measures the amount of residual FXa activity in a plasma sample after the addition of the inhibitor.

Principle: A known amount of FXa is added to a plasma sample containing the direct FXa inhibitor. The inhibitor will bind to and inactivate a portion of the added FXa. A chromogenic substrate, which releases a colored compound when cleaved by FXa, is then added. The amount of color produced is inversely proportional to the concentration of the FXa inhibitor in the sample.[7][8]

General Protocol:

- Sample Preparation: Patient plasma (platelet-poor) is collected in citrate-containing tubes.
- Reagent Preparation: Prepare FXa reagent, chromogenic substrate, and drug-specific calibrators and controls according to the manufacturer's instructions.
- Assay Procedure: a. Pre-warm reagents and plasma samples to 37°C. b. Add a specific
 volume of plasma to the assay wells. c. Add a known excess of FXa to the wells and
 incubate to allow for inhibitor binding. d. Add the chromogenic substrate to initiate the color



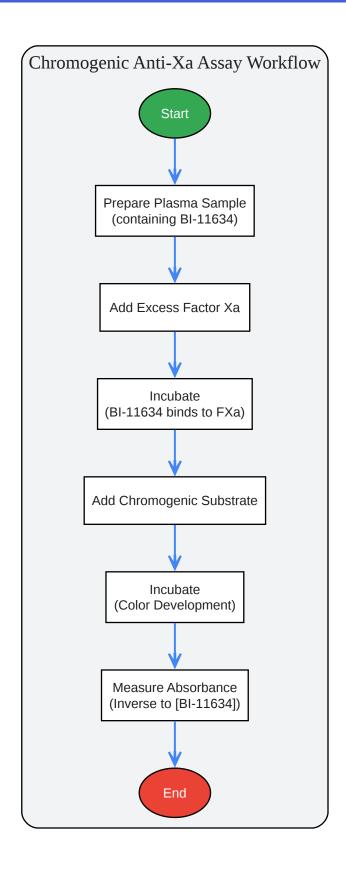




development reaction. e. After a specific incubation time, stop the reaction. f. Measure the absorbance of the colored product using a spectrophotometer at the appropriate wavelength (typically 405 nm).

• Data Analysis: Construct a calibration curve using the absorbance values of the drug-specific calibrators. Determine the concentration of the FXa inhibitor in the patient samples by interpolating their absorbance values on the calibration curve.[7][8]





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Workflow for a chromogenic anti-Xa assay.



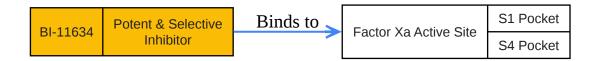
Binding and Selectivity

The efficacy and safety of a direct FXa inhibitor are determined by its binding affinity to Factor Xa and its selectivity over other related serine proteases, such as thrombin and trypsin. While specific binding kinetic data (Ki, IC50) for **BI-11634** are not readily available in the public domain, the design of such inhibitors generally aims for high affinity to the S1 and S4 pockets of the FXa active site.

Table 3: Biological Activity of **BI-11634** (Hypothetical Data)

Target	Binding Affinity (Ki)	Inhibition (IC50)
Factor Xa	Data not available	Data not available
Thrombin	Data not available	Data not available
Trypsin	Data not available	Data not available

A high selectivity for FXa over other proteases is crucial to minimize off-target effects and reduce the risk of bleeding complications.



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Logical relationship of **BI-11634** binding to Factor Xa.

Clinical Development

Information from a phase 1 clinical trial indicates that the oral bioavailability of **BI-11634** has been investigated in healthy male volunteers, comparing different extended-release formulations to an immediate-release tablet. Further details on the outcomes of preclinical and clinical studies are necessary to fully assess the therapeutic potential and safety profile of **BI-11634**.

Conclusion



BI-11634 is a promising direct Factor Xa inhibitor with a chemical structure designed for potent and selective activity. Its mechanism of action offers the potential for effective anticoagulation with a favorable safety profile. While much of the detailed physicochemical and biological data remains proprietary, the available information highlights its significance in the ongoing development of novel antithrombotic agents. Further research and clinical investigation are warranted to fully elucidate the therapeutic utility of **BI-11634** in the management of cardiovascular diseases.

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